molecular formula C23H19NO4 B1142385 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid CAS No. 120467-46-1

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No. B1142385
CAS RN: 120467-46-1
M. Wt: 373.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid”, also known as Fmoc-MeDbz-OH, has the molecular formula C23H20N2O4 . It is used in research and development .

Physical and Chemical Properties The molecular weight of this compound is 388.42 . The predicted boiling point is 580.4±50.0 °C, and the predicted density is 1.361±0.06 g/cm3 . The predicted pKa value is 4.83±0.10 .

Scientific Research Applications

Peptide Synthesis

Fmoc-MeDbz-OH is a type of Fmoc amino acid azide . These compounds are useful as coupling agents in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Stability and Shelf-life

Fmoc amino acid azides, including Fmoc-MeDbz-OH, are stable at room temperature and have a long shelf-life . This makes them suitable for use in long-term research projects and in environments where temperature control may be challenging .

Crystalline Solids

Fmoc amino acid azides are isolated as crystalline solids . This physical property can be advantageous in certain experimental setups, such as X-ray crystallography, where the crystalline nature of a compound can aid in determining its molecular structure .

Aqueous Washing Operations

Fmoc amino acid azides are stable in aqueous washing operations . This means they can be used in experiments that require water-based cleaning or rinsing steps without degrading or reacting .

Custom Synthesis

Fmoc-MeDbz-OH can be custom synthesized to facilitate lab research . This allows researchers to obtain the compound in specific quantities or purities to meet the needs of their particular experiments .

Building Blocks for Other Compounds

Fmoc-MeDbz-OH can serve as a building block for the synthesis of other complex molecules . This is particularly useful in the field of medicinal chemistry, where novel compounds need to be synthesized for drug discovery and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid can be achieved by the reaction of 2-(methylamino)benzoic acid with 9H-fluorene-9-carboxylic acid followed by protection of the carboxylic acid group and subsequent methylation of the amino group. The protected intermediate can then be deprotected to yield the final product.", "Starting Materials": [ "2-(methylamino)benzoic acid", "9H-fluorene-9-carboxylic acid", "Protecting agent (e.g. methoxymethyl chloride)", "Methylating agent (e.g. methyl iodide)", "Deprotecting agent (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: React 2-(methylamino)benzoic acid with 9H-fluorene-9-carboxylic acid in the presence of a coupling agent (e.g. EDC/HOBt) and a base (e.g. DIPEA) to yield the desired amide intermediate.", "Step 2: Protect the carboxylic acid group of the amide intermediate using a suitable protecting agent (e.g. methoxymethyl chloride) in the presence of a base (e.g. pyridine) to yield the protected intermediate.", "Step 3: Methylate the amino group of the protected intermediate using a suitable methylating agent (e.g. methyl iodide) in the presence of a base (e.g. K2CO3) to yield the methylated intermediate.", "Step 4: Deprotect the carboxylic acid group of the methylated intermediate using a suitable deprotecting agent (e.g. hydrochloric acid) to yield the final product, 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid." ] }

CAS RN

120467-46-1

Product Name

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)

SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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